

Comparative Guide: In Vitro Transporter Affinity of Fluorinated Amphetamines[1]

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Compound of Interest

Compound Name: [1-(2-Fluorophenyl)ethyl]
(methyl)amine
CAS No.: 926213-41-4
Cat. No.: B1340345

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Executive Summary: The Fluorine Scan in Psychopharmacology

In the development of novel psychoactive substances (NPS) and potential therapeutic agents, the introduction of a fluorine atom onto the phenyl ring of amphetamine is a classic medicinal chemistry strategy known as a "fluorine scan." This modification alters the metabolic stability, lipophilicity, and electronic distribution of the molecule without significantly changing its steric bulk.

This guide provides a technical comparison of 2-, 3-, and 4-fluoroamphetamine (FA) and their N-methylated counterparts (2-, 3-, and 4-fluoromethamphetamine [FMA]). The data focuses on their interaction with the three primary monoamine transporters:[1][2]

- DAT: Dopamine Transporter[2][3][4][5][6][7][8]
- NET: Norepinephrine Transporter[9][2][3][6][7][8]

- SERT: Serotonin Transporter^{[9][2][3][4][6][7][8]}

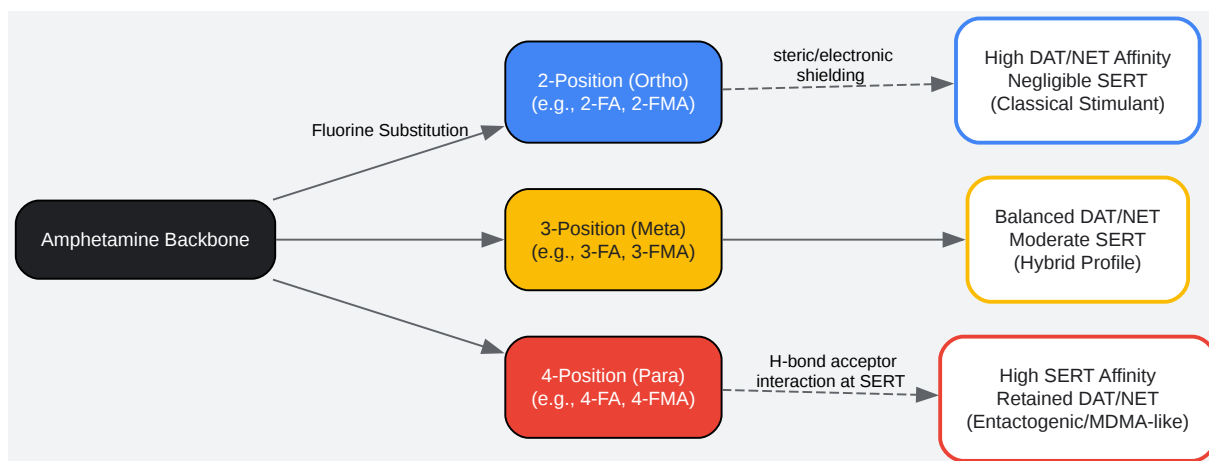
Key Insight: The position of the fluorine atom (ortho, meta, para) acts as a "molecular switch," dictating whether the compound behaves as a pure stimulant (dopaminergic) or an entactogen (serotonergic).

Structural Logic & Mechanism of Action

To understand the affinity data, one must first grasp the Structure-Activity Relationship (SAR). Fluorinated amphetamines are not merely reuptake inhibitors; they act primarily as transporter substrates. They enter the presynaptic neuron via the transporter and trigger the reverse transport (efflux) of monoamines into the synaptic cleft.

Visualizing the Positional Effect (SAR)

The following diagram illustrates how shifting the fluorine atom from the 2-position to the 4-position alters the pharmacological profile.



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Figure 1: Structure-Activity Relationship (SAR) showing how fluorine positioning dictates transporter selectivity.

Comparative Data Analysis

The following data is synthesized from pivotal studies using human embryonic kidney (HEK293) cells stably transfected with human transporters (hDAT, hNET, hSERT).

Metric Defined:

- IC50 (Inhibition Concentration 50%): The concentration required to inhibit 50% of the uptake of a radiolabeled tracer.^[9] Lower numbers indicate higher potency.
- DAT/SERT Ratio: A predictive index for abuse potential vs. empathogenic effects.
 - High Ratio (>10): Selective Dopaminergic (Stimulant, e.g., Amphetamine).
 - Low Ratio (<0.1): Selective Serotonergic (Entactogen, e.g., MDMA).

Table 1: Fluorinated Amphetamines vs. Amphetamine

Data sourced and adapted from Simmler et al. (2014).

Compound	hDAT IC50 (nM)	hNET IC50 (nM)	hSERT IC50 (nM)	DAT/SERT Ratio	Classification
Amphetamine	~600	~70	>20,000	0.03	Classical Stimulant
2-FA	770	420	>10,000	< 0.1	Pure Stimulant
3-FA	450	220	~2,000	0.22	Hybrid Stimulant
4-FA	510	120	680	0.75	Entactogen-Stimulant

Analysis:

- 2-FA mimics d-amphetamine almost perfectly, with negligible serotonin activity.

- 4-FA is unique; it retains the dopamine potency of amphetamine but gains significant serotonin affinity (IC50 drops from >20,000 to 680 nM), bridging the gap between Speed and Ecstasy.

Table 2: Fluorinated Methamphetamines vs. Methamphetamine

N-methylation generally increases lipophilicity and potency.

Compound	hDAT IC50 (nM)	hNET IC50 (nM)	hSERT IC50 (nM)	DAT/SERT Ratio	Classification
Methamphetamine	~100	~20	~2,500	0.04	Potent Stimulant
2-FMA	140	60	>10,000	< 0.01	Potent Stimulant
3-FMA	180	70	~1,500	0.12	Hybrid
4-FMA	240	60	320	0.75	Potent Entactogen

Analysis:

- 2-FMA is often cited in "grey market" literature as a "functional stimulant" because it possesses high dopaminergic potency with virtually zero serotonergic "noise," minimizing emotional side effects.
- 4-FMA shows a massive increase in SERT affinity, making it functionally very similar to MDMA in vitro.

Experimental Protocols

To replicate or validate these findings, one must use a self-validating cellular assay. The Monoamine Uptake Inhibition Assay is the industry standard.

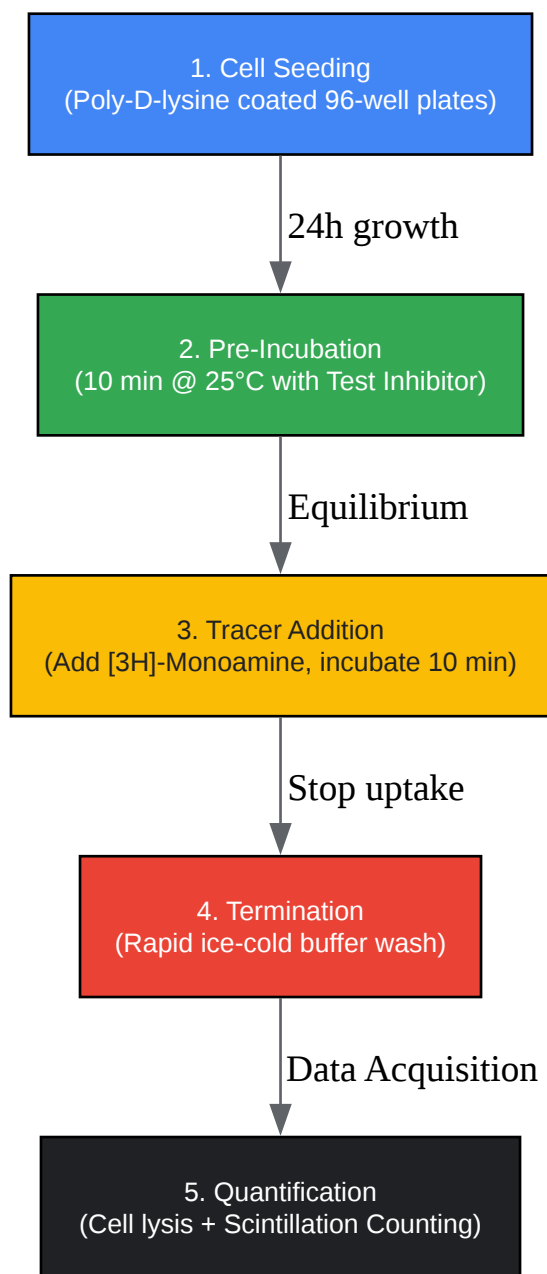
Protocol: HEK293 Monoamine Uptake Inhibition

Objective: Determine IC50 values for test compounds against hDAT, hNET, and hSERT.

Reagents & Materials:

- Cell Line: HEK293 stably expressing hDAT, hNET, or hSERT.[\[5\]](#)[\[7\]](#)[\[10\]](#)
- Radioligands: [³H]-Dopamine (for DAT), [³H]-Norepinephrine (for NET), [³H]-Serotonin (for SERT).
- Buffer: Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% ascorbic acid (to prevent oxidation of monoamines).

Workflow Visualization



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Figure 2: Step-by-step workflow for the Radioligand Uptake Inhibition Assay.

Detailed Methodology Steps:

- Preparation: Seed HEK293 cells at a density of 40,000 cells/well in poly-D-lysine coated plates 24 hours prior to assay.
- Wash: Remove growth medium and wash cells once with 100 μ L warm KRB buffer.

- Drug Exposure: Add 50 μ L of KRB containing the test compound (fluorinated amphetamine) at varying concentrations (e.g., 1 nM to 100 μ M). Incubate for 10 minutes at ambient temperature to allow equilibrium binding.
- Uptake Initiation: Add 50 μ L of KRB containing the specific radioligand (final concentration \sim 10 nM). Incubate for exactly 10 minutes (DAT/SERT) or 20 minutes (NET).
 - Critical Control: Use Cocaine (10 μ M) or Fluoxetine (10 μ M) in control wells to define "non-specific uptake."
- Termination: Rapidly aspirate the buffer and wash cells 3x with ice-cold buffer to stop transport activity immediately.
- Lysis & Counting: Lyse cells with 1% SDS/NaOH. Transfer lysate to scintillation vials, add cocktail, and count CPM (Counts Per Minute).
- Calculation: Fit data to a sigmoid dose-response curve (variable slope) to derive IC50.

Scientific Implications & Toxicology[8][11]

The "Serotonin Ceiling"

The data highlights a critical toxicological threshold. Compounds with high SERT affinity (4-FA, 4-FMA) carry a higher risk of Serotonin Syndrome when combined with SSRIs or MAOIs.

- 2-FA/2-FMA: Low risk of serotonin syndrome; high risk of cardiovascular strain due to potent NET inhibition.
- 4-FA/4-FMA: High risk of serotonin depletion and hyperthermia (similar to MDMA neurotoxicity profiles).

Metabolic Stability

Fluorination at the para position (4-FA) blocks metabolic hydroxylation at that site. While amphetamine is metabolized partly to 4-hydroxyamphetamine, 4-FA resists this specific pathway, potentially extending the half-life and altering the excretion profile compared to the parent compound.

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